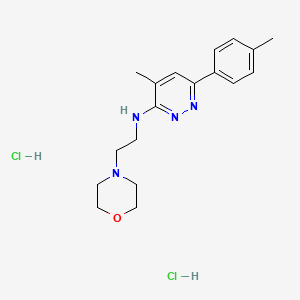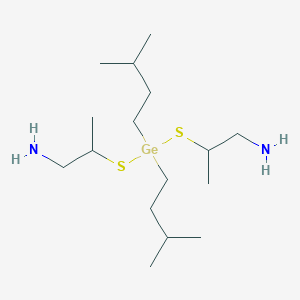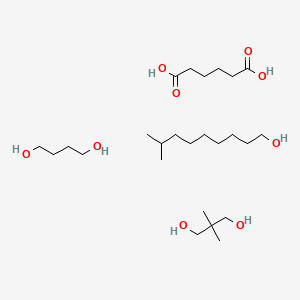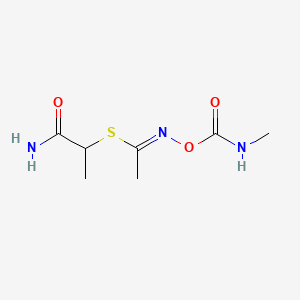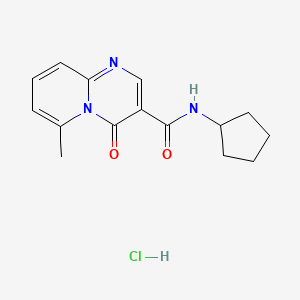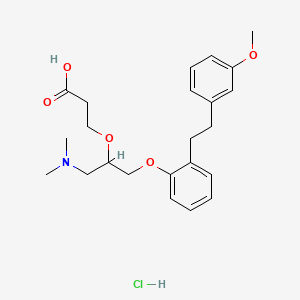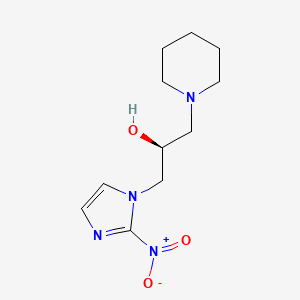
Pimonidazole, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pimonidazole, (S)- is a compound primarily used as a hypoxia marker in scientific research. It is a 2-nitroimidazole derivative that forms covalent bonds with thiol groups in proteins under hypoxic conditions, making it a valuable tool for detecting and studying hypoxic regions in tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The process typically involves the nitration of imidazole followed by the reduction of the nitro group to form the desired compound . The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of Pimonidazole involves scaling up the laboratory synthesis methods to produce larger quantities. This often includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Pimonidazole undergoes several types of chemical reactions, including:
Reduction: The nitro group in Pimonidazole can be reduced to form amine derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various nucleophiles.
Oxidation: Pimonidazole can be oxidized under certain conditions to form different oxidation products.
Common Reagents and Conditions
Common reagents used in the reactions involving Pimonidazole include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from the reactions of Pimonidazole include various amine derivatives from reduction reactions and substituted imidazole compounds from substitution reactions .
Aplicaciones Científicas De Investigación
Pimonidazole is widely used in scientific research for its ability to label hypoxic regions in tissues. Its applications include:
Chemistry: Used as a marker to study hypoxic conditions in chemical reactions.
Biology: Employed in immunohistochemistry to detect hypoxic cells in biological tissues.
Medicine: Used in clinical trials to study tumor hypoxia and its implications in cancer treatment.
Industry: Utilized in the development of diagnostic tools for detecting hypoxia in various industrial processes
Mecanismo De Acción
Pimonidazole exerts its effects by forming covalent bonds with thiol groups in proteins under hypoxic conditions. This reaction is facilitated by the reduction of the nitro group in Pimonidazole to form an electrophilic species, which then reacts with nucleophilic residues in proteins. This covalent bonding allows for the detection of hypoxic regions in tissues through immunohistochemistry .
Comparación Con Compuestos Similares
Similar Compounds
Misonidazole: Another nitroimidazole derivative used as a hypoxia marker.
Etanidazole: Similar to Pimonidazole, used in hypoxia detection.
Nimorazole: Used in the treatment of hypoxic tumors.
Uniqueness
Pimonidazole is unique in its ability to form stable covalent bonds with thiol groups in proteins, making it a highly reliable marker for hypoxia detection. Its specificity and stability under hypoxic conditions set it apart from other similar compounds .
Propiedades
Número CAS |
197861-12-4 |
|---|---|
Fórmula molecular |
C11H18N4O3 |
Peso molecular |
254.29 g/mol |
Nombre IUPAC |
(2S)-1-(2-nitroimidazol-1-yl)-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C11H18N4O3/c16-10(8-13-5-2-1-3-6-13)9-14-7-4-12-11(14)15(17)18/h4,7,10,16H,1-3,5-6,8-9H2/t10-/m0/s1 |
Clave InChI |
WVWOOAYQYLJEFD-JTQLQIEISA-N |
SMILES isomérico |
C1CCN(CC1)C[C@@H](CN2C=CN=C2[N+](=O)[O-])O |
SMILES canónico |
C1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


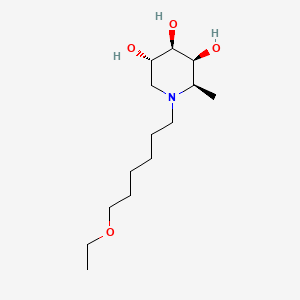
![(1S)-6,20,21,25-tetramethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,18,20,22(33),24,26,31-tridecaene](/img/structure/B12743635.png)
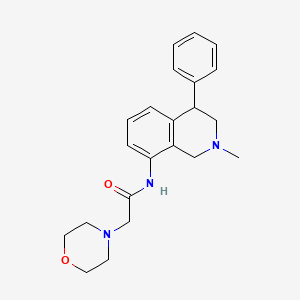

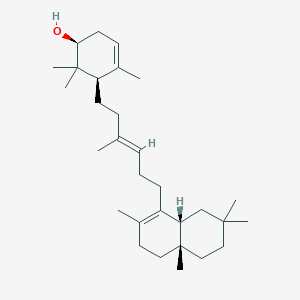
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide](/img/structure/B12743652.png)
